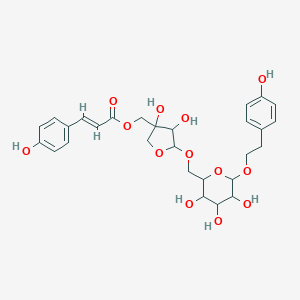

Osmanthuside I

Description

Structure

2D Structure

Properties

CAS No. |

149155-71-5 |

|---|---|

Molecular Formula |

C28H34O13 |

Molecular Weight |

578.6 g/mol |

IUPAC Name |

[3,4-dihydroxy-5-[[3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]oxolan-3-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C28H34O13/c29-18-6-1-16(2-7-18)5-10-21(31)39-14-28(36)15-40-27(25(28)35)38-13-20-22(32)23(33)24(34)26(41-20)37-12-11-17-3-8-19(30)9-4-17/h1-10,20,22-27,29-30,32-36H,11-15H2/b10-5+ |

InChI Key |

IGGZLIGWWTVKMJ-BJMVGYQFSA-N |

SMILES |

C1C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC=C(C=C3)O)O)O)O)O)(COC(=O)C=CC4=CC=C(C=C4)O)O |

Isomeric SMILES |

C1C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC=C(C=C3)O)O)O)O)O)(COC(=O)/C=C/C4=CC=C(C=C4)O)O |

Canonical SMILES |

C1C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC=C(C=C3)O)O)O)O)O)(COC(=O)C=CC4=CC=C(C=C4)O)O |

Synonyms |

2-(4-hydroxyphenyl)ethyl 5-O-trans-p-coumaroyl-beta-D-apiosyl(1-6)-beta-D-glucopyranoside osmanthuside I |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Botanical Sources and Phytogeographical Distribution

Primary Sources: Osmanthus fragrans (Flowers and Roots)

The primary and most well-documented source of Osmanthuside I is Osmanthus fragrans, commonly known as sweet osmanthus, tea olive, or fragrant olive. ontosight.aiphoenixperennials.com This evergreen shrub or small tree is prized for its intensely fragrant flowers. ontosight.aincsu.edu While the flowers are the most recognized source of this compound, recent studies have also identified its presence in the roots of the plant. ontosight.airesearchgate.net

Osmanthus fragrans is native to a wide region in Asia, including the Himalayas, China, Indochina, and southern Japan. kew.orgfriendsgbg.org.au It is found in mountainous regions, growing at elevations between 1,200 and 3,000 meters above sea level. kew.orgpfaf.org The plant is also widely cultivated in China, Taiwan, and southern Japan for its ornamental and aromatic properties. kew.orgplantpono.org In China, it holds cultural significance and is known as the "city flower" of several cities, including Hangzhou, Suzhou, and Guilin. friendsgbg.org.au

Table 1: Phytogeographical Distribution of Osmanthus fragrans

| Region | Distribution Details |

| Native Range | Himalaya to Southern Japan, including China and Indochina. kew.orgfriendsgbg.org.au |

| Altitude | 1,200 - 3,000 meters in the Himalayas. kew.orgpfaf.org |

| Cultivation | Commonly cultivated in China, Taiwan, and southern Japan. kew.org |

Secondary Sources and Related Genera

Beyond its primary source, this compound and its isomers or closely related compounds have been identified in several other plant genera.

Pseuderanthemum : Various species within the Pseuderanthemum genus, part of the Acanthaceae family, have been found to contain related phenylethanoid glycosides. For instance, Pseuderanthemum carruthersii has been shown to contain osmanthuside B. naver.commedchemexpress.comresearchgate.net

Ligustrum : Species of the Ligustrum (privet) genus, which belongs to the same family as Osmanthus (Oleaceae), are also sources of similar compounds. Studies on Ligustrum robustum and Ligustrum lucidum have led to the isolation of various phenylethanoid glycosides, including osmanthuside B and osmanthuside H. acs.orgnih.govbvsalud.org

Clerodendrum : Research into the chemical constituents of Clerodendrum colebrookianum has revealed the presence of osmanthuside β6, a compound that interacts with certain biological targets. tandfonline.comnih.govresearchgate.net Another species, Clerodendrum glandulosum, is also known to contain phenylethanoid glycosides. acs.org

Diospyros : A phytochemical investigation of the leaves of Diospyros kaki (persimmon) led to the isolation of osmanthuside H, demonstrating the presence of these compounds outside the Oleaceae family. researchgate.netkci.go.krkoreascience.kr

Extraction Techniques

The initial step in isolating this compound from plant material involves extraction, a process aimed at separating the desired compound from the solid plant matrix.

Conventional Solvent-Based Extraction Approaches

Traditional methods for extracting this compound and related compounds predominantly rely on the use of organic solvents. oie.go.thnih.gov The choice of solvent is critical and depends on the polarity of the target compound. oie.go.th Commonly employed solvents include:

Ethanol (B145695): Often used for the initial extraction from plant materials like the leaves of Ligustrum robustum. acs.orgnih.gov

Methanol: Used in the extraction from the leaves of Diospyros kaki. researchgate.netkoreascience.kr

Ethyl Acetate (B1210297) and N-Butanol: These solvents are frequently used in subsequent partitioning steps to separate compounds based on their polarity after the initial crude extraction.

The process typically involves maceration or Soxhlet extraction, where the plant material is soaked or repeatedly washed with the solvent to draw out the soluble compounds. oie.go.th While effective, these methods can be time-consuming and require large volumes of organic solvents. nih.gov

Emerging and Advanced Extraction Methods

To overcome the limitations of conventional techniques, more advanced and environmentally friendly methods are being explored.

Microwave-Assisted Extraction (MAE): This technique utilizes microwave energy to heat the solvent and plant matrix, accelerating the extraction process. sairem.comsapub.org MAE offers several advantages, including shorter extraction times, reduced solvent consumption, and potentially higher extraction yields. sairem.comsapub.org Research has shown that MAE can be effectively used to extract antioxidant components from Osmanthus fragrans flowers. researchgate.net The microwave energy disrupts the plant cells, facilitating the release of bioactive compounds into the solvent. sairem.com

Table 2: Comparison of Extraction Techniques

| Technique | Description | Advantages | Disadvantages |

| Conventional Solvent Extraction | Soaking or washing plant material with organic solvents like ethanol or methanol. oie.go.th | Simple, widely documented. oie.go.th | Time-consuming, requires large solvent volumes, may use toxic solvents. nih.gov |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample, accelerating extraction. sairem.comsapub.org | Faster, reduced solvent use, higher yields, energy-saving. sairem.comsapub.orgresearchgate.net | Requires specialized equipment. |

Isolation and Purification Chromatographic Methodologies

Following extraction, the crude extract contains a complex mixture of compounds. Isolating and purifying this compound requires sophisticated chromatographic techniques. ontosight.ai Chromatography separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. slideshare.net

The process of isolating phenylethanoid glycosides like this compound typically involves a series of chromatographic steps:

Initial Fractionation: The crude extract is often first subjected to column chromatography using silica (B1680970) gel or other sorbents. This separates the extract into several fractions with decreasing complexity.

Further Purification: The fractions containing the target compound are then further purified using techniques like Sephadex LH-20 column chromatography. bvsalud.org

High-Performance Liquid Chromatography (HPLC): For final purification and to obtain the compound in a highly pure form, preparative or semi-preparative HPLC is often employed. researchgate.netkoreascience.kr This technique offers high resolution and is crucial for separating structurally similar compounds. researchgate.net

Identification: The structure of the isolated compound is then elucidated and confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). ontosight.ai

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) is a powerful analytical tool used for both the identification and quantification of compounds like this compound in plant extracts, even at low concentrations. researchgate.net

Column Chromatography Techniques

Column chromatography is a fundamental and indispensable technique for the preparative separation of phenylethanoid glycosides, including this compound, from plant extracts. column-chromatography.com This method separates compounds based on their differential adsorption to a solid stationary phase while a liquid mobile phase passes through it. uvic.ca For polar compounds like phenylethanoid glycosides, which possess multiple hydroxyl groups, adsorbents like silica gel and Sephadex LH-20 are commonly employed. brunel.ac.uk

The general process involves packing a glass column with an adsorbent material and loading the concentrated plant extract onto the top. column-chromatography.com A solvent or a gradient of solvents (mobile phase) is then passed through the column. Compounds with lower polarity or weaker interaction with the stationary phase travel down the column faster, while more polar compounds, which adsorb more strongly, are eluted later. uvic.ca The order of elution generally follows an inverse relationship with the compound's polarity; for phenylethanoid glycosides, this means separation is achieved by carefully selecting and changing the solvent system. brunel.ac.uk While the isolation of this compound from Osmanthus asiaticus was achieved through chromatographic methods, specific details of the column packing, solvent systems, and fraction collection are not extensively documented in the available literature. nih.gov

Table 1: General Parameters for Column Chromatography of Phenylethanoid Glycosides

| Parameter | Description | Common Application for Phenylethanoid Glycosides |

| Stationary Phase | The solid adsorbent material packed in the column. | Silica Gel, Sephadex LH-20, Polyamide |

| Mobile Phase | The solvent or solvent mixture that flows through the column. | Gradients of Chloroform-Methanol, Ethyl Acetate-Methanol-Water |

| Elution Mode | The method of passing the solvent through the column. | Isocratic (constant solvent composition) or Gradient (changing solvent composition) |

| Detection | Method used to monitor the fractions as they elute. | Thin-Layer Chromatography (TLC), UV Spectroscopy |

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique used for both the analysis and purification of phenylethanoid glycosides like this compound. It operates on the same principles as column chromatography but uses high pressure to pass the mobile phase through a column packed with much smaller particles, leading to superior separation efficiency and speed. researchgate.netresearchgate.net

In the context of this compound, HPLC serves two primary roles:

Analytical HPLC: Used to determine the presence and purity of this compound in extracts and purified fractions. Reversed-phase columns, such as C18, are typically used with a mobile phase consisting of an aqueous solvent (often with an acid modifier like formic acid) and an organic solvent like acetonitrile (B52724) or methanol. mdpi.com

Preparative HPLC: Used for the final purification of the compound to a high degree of purity (e.g., ≥95%). sigmaaldrich.com This method allows for the isolation of individual compounds from complex mixtures that are difficult to separate by standard column chromatography.

The process involves injecting the sample into the HPLC system, where it is carried by the mobile phase through the column. Detection is commonly achieved using a UV detector, as phenylethanoid glycosides possess chromophores that absorb UV light. researchgate.net

Table 2: Typical HPLC Conditions for Phenylethanoid Glycoside Analysis

| Parameter | Typical Condition | Purpose |

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Separates compounds based on hydrophobicity. |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile | Elutes compounds with varying polarity over the course of the run. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Detection | UV Detector (e.g., at 280 nm or 330 nm) | Quantifies compounds based on their UV absorbance. |

| Temperature | Ambient or controlled (e.g., 25-30 °C) | Ensures reproducibility of retention times. |

Other Chromatographic and Separation Methods

Beyond standard column chromatography and HPLC, other methods are integral to the isolation workflow for compounds like this compound.

Macroporous Resin Chromatography: This technique is often used as an initial step to enrich phenylethanoid glycosides from crude aqueous plant extracts. researchgate.netfrontiersin.org Macroporous resins are synthetic polymers with a porous structure that can adsorb molecules based on polarity and size. sigmaaldrich.comnih.gov The crude extract is passed through a column packed with the resin, which adsorbs the glycosides. After washing away highly polar impurities (like sugars and salts) with water, the desired compounds are desorbed using a solvent of moderate polarity, such as ethanol. This step effectively concentrates the target compounds and removes many interfering substances before finer chromatographic purification. nih.govwindows.net

Thin Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive analytical technique used extensively during the isolation of natural products. libretexts.orgumich.edu It is primarily used to monitor the progress of column chromatography separations by analyzing the composition of collected fractions. umich.edu A small amount of a fraction is spotted onto a plate coated with an adsorbent (like silica gel), which is then placed in a chamber with a solvent. wikipedia.org The separation pattern, visualized under UV light or with a staining reagent, helps identify which fractions contain the target compound and assess their purity. wikipedia.org

pH-Modulated Separation Strategies in Natural Product Isolation

The separation of phenylethanoid glycosides, a class that includes this compound, can be significantly influenced by the pH of the mobile phase. frontiersin.org These compounds contain phenolic hydroxyl groups, which are weakly acidic. The ionization state of these groups is dependent on the pH.

At acidic pH: The ionization of phenolic hydroxyl groups is suppressed, keeping the molecule in its neutral form. frontiersin.org

This property is exploited in separation strategies. By adding a small amount of acid (e.g., formic acid or acetic acid) to the mobile phase in reversed-phase HPLC, the ionization of phenolic compounds is suppressed. researchgate.netresearchgate.net This leads to more consistent retention times and sharper, more symmetrical peaks, thereby improving the resolution and quality of the separation. mdpi.com The effect of pH is a critical parameter to optimize for achieving efficient separation of closely related phenylethanoid glycosides from a complex plant extract. frontiersin.org

Structural Elucidation and Spectroscopic Characterization

Advanced Spectroscopic Analysis for Structure Determination

The primary characterization of Osmanthuside I is achieved through a combination of nuclear magnetic resonance spectroscopy, mass spectrometry, and UV-Visible and infrared spectroscopy. These methods probe the magnetic environments of atoms, the mass-to-charge ratio of the molecule and its fragments, and its interaction with electromagnetic radiation, respectively.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for complex natural products like this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments are essential for assigning the chemical shifts of every proton and carbon atom and for establishing the connectivity between them.

¹H-NMR spectra provide information on the number and environment of protons in the molecule. Key signals for this compound include those corresponding to the two aromatic rings (phenylethyl and coumaroyl moieties), the olefinic protons of the coumaroyl group, and the numerous overlapping signals of the three sugar units.

¹³C-NMR spectra, often acquired with proton decoupling, reveal the number of distinct carbon environments. For this compound, this includes signals for the aromatic carbons, the ester carbonyl carbon of the coumaroyl group, the olefinic carbons, and the characteristic signals of the sugar moieties, including the anomeric carbons which are crucial for identifying the sugar units and their configurations.

2D NMR techniques are indispensable for assembling the molecular fragments identified in 1D spectra.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is used to trace the proton-proton connectivities within each molecular subunit, such as the spin systems of the phenylethyl group and the individual sugar rings.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). This is fundamental for assigning the ¹³C signals based on the more easily interpretable ¹H spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for connecting the individual structural fragments. It reveals correlations between protons and carbons that are separated by two or three bonds. For this compound, HMBC spectra are used to establish the linkages between the sugar units, the attachment of the coumaroyl group to the central glucose, and the connection of the entire trisaccharide unit to the phenylethyl aglycone.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, regardless of their bonding connectivity. NOESY is vital for determining the stereochemistry of the glycosidic linkages between the sugar units by observing correlations between specific protons across these bonds.

Interactive Data Table: Representative NMR Chemical Shifts for this compound Moieties (Note: Specific shifts can vary slightly based on solvent and instrumentation. The following table represents typical values for the core structures.)

| Moiety | Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Phenylethyl | H-α | ~2.85 | ~36.5 |

| H-β | ~3.70, ~4.05 | ~71.2 | |

| H-2', H-6' | ~7.05 | ~130.5 | |

| H-3', H-5' | ~6.70 | ~116.3 | |

| Coumaroyl | H-7'' | ~7.60 | ~146.1 |

| H-8'' | ~6.30 | ~114.8 | |

| C-9'' (C=O) | - | ~168.4 | |

| H-2''', H-6''' | ~7.40 | ~130.9 | |

| Glucose | H-1 | ~4.40 | ~104.1 |

| Rhamnose | H-1'''' | ~5.15 | ~102.8 |

| H-6'''' (CH₃) | ~1.10 | ~18.5 | |

| Apiose | H-1''''' | ~5.30 | ~111.0 |

Mass spectrometry provides the exact molecular weight and elemental composition of this compound, as well as crucial information about its structure through fragmentation analysis.

High-Resolution Time-of-Flight Mass Spectrometry (HRTOFMS) or other high-resolution techniques like Orbitrap MS are used to determine the precise mass of the molecule. This allows for the calculation of its molecular formula with high confidence.

Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for large, polar, and thermally labile molecules like glycosides. It typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, allowing for the determination of the molecular weight.

Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, the molecular ion of this compound is isolated and fragmented. The resulting fragment ions provide a wealth of structural information. Characteristic losses correspond to the sequential cleavage of the sugar units. For example, the loss of a terminal apiose or rhamnose moiety, followed by the loss of the other outer sugar, and finally the cleavage of the coumaroyl group, helps to confirm the sequence and composition of the molecule. Liquid Chromatography-Mass Spectrometry (LC-MS) is often used to analyze complex plant extracts, and the MS/MS fragmentation pattern serves as a fingerprint for identifying this compound within the mixture.

Interactive Data Table: Key Mass Spectrometry Fragments for this compound

| Ion | m/z (Negative Mode) | Description |

| [M-H]⁻ | ~785 | Deprotonated molecular ion |

| [M-H - apiosyl]⁻ | ~653 | Loss of the terminal apiose sugar |

| [M-H - rhamnosyl]⁻ | ~639 | Loss of the terminal rhamnose sugar |

| [M-H - apiosyl - rhamnosyl]⁻ | ~493 | Subsequent loss of both outer sugars |

| [M-H - apiosyl - rhamnosyl - coumaroyl]⁻ | ~331 | Loss of sugars and the coumaroyl group |

| [Caffeoyl moiety]⁻ | ~163 | Fragment corresponding to the deprotonated caffeic acid (from the coumaroyl group) |

The UV-Vis spectrum of this compound is characterized by absorption maxima that are indicative of its chromophores. The presence of the phenylethyl and, more significantly, the coumaroyl moieties, which contain conjugated π-electron systems, results in strong UV absorption. The spectrum typically shows absorption maxima around 290 nm and a major peak or shoulder around 330 nm, which is characteristic of the cinnamoyl-type structure of the coumaroyl group. This information provides initial evidence for the class of compound and confirms the presence of these conjugated systems.

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The spectrum displays characteristic absorption bands that confirm the molecular architecture. Key absorptions include:

A broad band around 3400 cm⁻¹ , indicative of the numerous hydroxyl (-OH) groups on the sugar and phenolic moieties.

Aromatic C-H stretching vibrations just above 3000 cm⁻¹ .

Aliphatic C-H stretching vibrations just below 3000 cm⁻¹ .

A strong absorption around 1700 cm⁻¹ , corresponding to the carbonyl (C=O) stretch of the ester linkage of the coumaroyl group.

Bands around 1630 cm⁻¹ and 1515 cm⁻¹ , which are characteristic of the C=C stretching vibrations within the aromatic rings and the olefinic double bond.

Strong C-O stretching bands in the 1200-1000 cm⁻¹ region, typical for alcohols and the glycosidic linkages.

Higher-Order Structural Confirmation Techniques (e.g., X-ray Analysis)

While spectroscopic methods provide a detailed picture of the molecular connectivity, X-ray crystallography offers the most definitive, three-dimensional view of a molecule's structure at the atomic level. ekb.eg This technique requires the compound to be in a crystalline form, which can be a significant challenge for complex, flexible glycosides like this compound. To date, there is no public record of a successful single-crystal X-ray diffraction analysis for this compound. Therefore, its solid-state conformation has not been experimentally determined, and its structural confirmation relies entirely on the comprehensive spectroscopic data gathered from NMR, MS, and other methods.

Analysis of Molecular Architecture and Linkages

The culmination of the spectroscopic data allows for a detailed description of this compound's molecular architecture. The structure consists of a 3,4-dihydroxyphenylethyl alcohol aglycone linked to a central glucose unit at the C-8 position. The coumaroyl group (specifically, a caffeoyl group, which is 3,4-dihydroxycinnamoyl) is attached via an ester bond to the C-4 position of this central glucose. The glucose unit is further glycosylated at the C-6 position by a disaccharide. This disaccharide is composed of an apiose sugar linked to a rhamnose sugar. The final structure is established through key HMBC correlations which connect these distinct moieties. For instance, an HMBC correlation between the anomeric proton of the central glucose (H-1) and the C-β of the phenylethyl moiety confirms the primary glycosidic bond. Similarly, correlations between the glucose H-4 and the coumaroyl carbonyl carbon (C-9'') establish the ester linkage, and correlations between the sugar protons across the glycosidic bonds (e.g., glucose H-6 to the anomeric carbon of the next sugar) confirm the sequence of the trisaccharide chain.

Chemical Synthesis Approaches and Strategies

Total Synthesis of Osmanthuside I and Analogs

Regioselectivity is a cornerstone of glycoside synthesis, ensuring that chemical modifications occur at the correct hydroxyl group among many possibilities. rsc.org In the synthesis of phenylpropanoid glycosides, this is particularly crucial for installing the correct acyl and sugar moieties onto the glucose core.

A key strategy involves the direct regioselective acylation of an unprotected glucoside. For instance, in the synthesis of grayanoside-A and its analogs, a pivotal step is the regioselective O-6 acylation of unprotected 2-phenylethyl-β-D-glucoside using cinnamoyl chlorides with dimethyltin (B1205294) dichloride (Me2SnCl2) as a catalyst. researchgate.netresearchgate.net This method selectively targets the O-6 position and eliminates the need for protecting the other hydroxyl groups of the glucoside. researchgate.netresearchgate.net

In the synthesis of Osmanthuside-B6, a proposed route involves three main steps:

1,2-trans-β-Glycosylation : Formation of the core glucoside by reacting D-glucose peracetate with 2-(4-allyloxyphenyl)ethanol. rsc.orgrsc.org

Regioselective O-6 Acylation : Direct acylation of the unprotected glucoside at the O-6 position with 4-allyloxycoumaroyl chloride. rsc.orgrsc.org

Regioselective Glycosylation : Introduction of the rhamnose unit at the O-3 position. rsc.org

The rhamnosylation of the resulting 6-O-acylated glucopyranoside proved challenging. The use of rhamnosyl bromide or chloride as a glycosyl donor led to the formation of 2-O- and 3-O-orthoester intermediates rather than the desired direct glycosidic bond. rsc.orgrsc.org

| Reaction Step | Description | Selectivity | Reference |

| O-6 Acylation | Acylation of 2-phenylethyl-β-D-glucoside with cinnamoyl chlorides. | Regioselective for the O-6 hydroxyl group using Me2SnCl2 catalyst. | researchgate.netresearchgate.net |

| β-Glycosylation | Reaction of D-glucose peracetate with a phenylethanol derivative. | Stereoselective formation of a 1,2-trans-β-glycosidic bond. | rsc.orgrsc.org |

| Rhamnosylation | Glycosylation of the glucopyranoside with a rhamnosyl donor. | Forms 2-O and 3-O-orthoester intermediates instead of direct glycosylation. | rsc.orgrsc.org |

Orthoesters are common by-products in glycosylation reactions that can be strategically rearranged to form the desired trans-glycosides. researchgate.net This approach became central to the successful synthesis of Osmanthuside-B6. rsc.orgresearchgate.net When direct glycosylation at the O-3 position proved difficult, the strategy shifted to the formation and subsequent rearrangement of orthoester intermediates. rsc.org

The glycosylation of the 6-O-coumaroyl-glucopyranoside with a rhamnosyl donor yielded a mixture of 2-O- and 3-O-rhamnosyl orthoesters. rsc.orgrsc.org These orthoesters could then be rearranged into the thermodynamically more stable glycoside products. A key discovery was a "glucose-rhamnose orthoester double isomerization process," where the rhamnosyl orthoester moiety not only rearranged to form the glycosidic bond but also migrated from the O-2 to the O-3 position. rsc.orgrsc.orgrsc.org

The rearrangement of the 2-orthoester intermediate using trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) as a catalyst at -20 °C afforded the desired 3-O-rhamnosyl glucopyranoside in a 52% yield. rsc.org This isomerization process provides a powerful method for accessing complex phenylpropanoid glycosides that are otherwise difficult to prepare via direct glycosylation. rsc.orgrsc.org

The synthetic strategies developed for Osmanthuside-B6 are broadly applicable to a large family of related phenylpropanoid glycosides. rsc.org The orthoester rearrangement methodology, in particular, is envisioned as a model for preparing over 50 complex PhGs that share the same core structure: a cinnamoyl group at O-6 and a rhamnosyl group at O-3. rsc.org

The synthesis of other PhGs such as acteoside, isoacteoside, and grayanoside-A has also been explored. researchgate.net For example, a protection-free strategy was employed for the total synthesis of isoacteoside, using phenylboronic acid as a transient mask to achieve regioselective rhamnosylation and caffeoylation. researchgate.net This approach circumvents the need for multiple protection/deprotection steps, thereby improving efficiency. researchgate.net Similarly, a short and efficient synthesis of grayanoside-A was developed using a regioselective O-6 acylation of the unprotected glucoside core as the key step. researchgate.netresearchgate.net These examples underscore a trend toward more streamlined and efficient syntheses of this class of natural products.

| Phenylpropanoid Glycoside | Key Synthetic Strategy | Reference |

| Osmanthuside-B6 | Double isomerization of glucose-rhamnose orthoesters. | rsc.orgrsc.org |

| Isoacteoside | Protection-free synthesis using phenylboronic acid as a transient protecting agent. | researchgate.net |

| Grayanoside-A | Regioselective O-6 acylation of an unprotected glucoside using a Me2SnCl2 catalyst. | researchgate.netresearchgate.net |

| Acteoside | Synthesis strategy utilizing low substrate concentration glycosylation methods. | researchgate.net |

Innovations and Challenges in Glycoside Synthesis

The synthesis of glycosides is one of the most complex areas of organic chemistry due to the structural diversity of sugar molecules. rsc.orgrsc.org The primary challenges lie in controlling the connectivity (regioselectivity) and the 3D orientation of the glycosidic bond (stereoselectivity). rsc.org

Challenges:

Protection/Deprotection: Traditional methods require a series of protection and deprotection steps to mask reactive hydroxyl groups, which is a lengthy, cumbersome, and often low-yielding process. rsc.orgbiovox.eu

Stereoselectivity: Controlling the formation of either an α- or β-glycosidic linkage is a major synthetic hurdle. The outcome depends on many factors, including the nature of the glycosyl donor, acceptor, and reaction conditions. rsc.orgrsc.org

Yield and Efficiency: Chemical glycosylation methods can suffer from low yields and produce significant waste, making them less attractive for industrial-scale production. biovox.euoalib.com

Innovations:

Enzymatic Synthesis: The use of enzymes like glycosyltransferases or engineered glycosidases offers a green alternative to chemical synthesis. biovox.eumdpi.com Enzymatic reactions are highly regio- and stereoselective, generate less waste, and can be performed under mild conditions. biovox.eu However, the availability and stability of suitable enzymes can be a limitation. biovox.eu

Catalyst Development: New catalysts are being developed to improve selectivity and efficiency. This includes the use of dimethyltin dichloride for regioselective acylation and nickel-catalyzed reactions for creating C-Aryl glycosides with high regioselectivity and α-selectivity. researchgate.netrsc.org

Protection-Free Strategies: Innovative one-pot methods and the use of transient protecting groups, such as phenylboronic acid, are being developed to streamline synthesis and avoid lengthy protection-deprotection sequences. researchgate.net

Automated Glycan Assembly (AGA): While still facing challenges, automated synthesis platforms are being developed to simplify the construction of complex oligosaccharides. rsc.org

These advancements are continually expanding the chemist's toolbox, making the synthesis of complex molecules like this compound and other bioactive glycosides more feasible and efficient. rsc.orgrsc.org

Biosynthesis Pathway Elucidation

Precursor Pathways and Enzymatic Stages in Planta

The carbon skeleton of phenylethanoid glycosides is derived from primary metabolic pathways that provide the essential aromatic amino acid precursors. These initial stages are fundamental to the entire biosynthetic sequence.

The biosynthesis of the aromatic amino acids L-phenylalanine and L-tyrosine, which are the primary building blocks for PhGs, originates from the shikimic acid pathway. researchgate.netresearchgate.net This seven-step metabolic route is crucial in plants and microorganisms for converting simple carbohydrate precursors—phosphoenolpyruvate (from glycolysis) and erythrose-4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway)—into chorismate. science.govslideshare.netslideshare.net Chorismate serves as a critical branch-point intermediate for the synthesis of L-phenylalanine and L-tyrosine, which form the C6-C2 (phenylethanoid) and C6-C3 (phenylpropanoid) moieties of PhGs. researchgate.netslideshare.net This pathway is essential as animals cannot produce these aromatic amino acids and must obtain them from their diet. slideshare.netslideshare.net

Following their synthesis via the shikimate pathway, L-phenylalanine and L-tyrosine undergo further transformations to form the characteristic components of PhGs. researchgate.netnih.gov The caffeoyl moiety is typically biosynthesized from L-phenylalanine through the phenylpropanoid pathway, while the hydroxytyrosol (B1673988) component is synthesized from L-tyrosine. researchgate.net The conversion of tyrosine to the aglycone tyrosol can occur through sequential enzymatic steps of decarboxylation, deamination, and reduction. acs.org These derivatives serve as the core structures that are subsequently glycosylated and acylated to build the complex PhG molecule. nih.gov

Identification and Functional Characterization of Key Enzymes

Recent research has successfully identified and functionally characterized several key enzymes that catalyze the specific steps in the biosynthesis of PhGs, including the formation of Osmanthuside A and Osmanthuside B. These enzymes belong to distinct families, each responsible for a specific type of chemical modification.

Acyltransferases play a pivotal role in the decoration of the PhG core structure. The BAHD family of acyltransferases, a large group of plant-specific enzymes, are known to catalyze the transfer of an acyl group from an acyl-coenzyme A (CoA) donor to a variety of acceptor molecules. frontiersin.orgfrontiersin.org In the context of PhG biosynthesis, a specific BAHD acyltransferase, hydroxycinnamoyl-CoA:salidroside (B192308) hydroxycinnamoyltransferase (SHCT), has been identified. nih.gov This enzyme catalyzes the regioselective acylation of the precursor salidroside, transferring a p-coumaroyl group to form Osmanthuside A. nih.govresearchgate.net This step is a crucial branching point in the pathway leading to more complex PhGs. researchgate.net

Table 1: Function of Key Acyltransferase in Osmanthuside A Formation

| Enzyme Name | Abbreviation | Enzyme Family | Substrate | Product | Function | Reference |

|---|

Hydroxylation reactions, which introduce hydroxyl groups onto the aromatic rings, are critical for increasing the complexity and biological activity of PhGs. These reactions are typically catalyzed by cytochrome P450-dependent monooxygenases (CYP450s). A key enzyme identified in this pathway is a CYP98 hydroxylase known as osmanthuside B 3,3'-hydroxylase (OBH). nih.gov This enzyme is responsible for the meta-hydroxylations on both the p-coumaroyl and tyrosol moieties of Osmanthuside B. nih.govresearchgate.net This hydroxylation completes the formation of the characteristic 3,4-dihydroxyphenylethyl (hydroxytyrosol) and caffeoyl groups found in downstream PhGs like verbascoside (B1683046). researchgate.net

Table 2: Function of Key Hydroxylase in Phenylethanoid Glycoside Biosynthesis

| Enzyme Name | Abbreviation | Enzyme Family | Substrate | Product | Function | Reference |

|---|

Glycosyltransferases (GTs) are responsible for attaching sugar moieties to the aglycone core, a step that significantly impacts the solubility and stability of the final compound. nih.gov In the biosynthesis of PhGs, UDP-glycosyltransferases (UGTs) catalyze the transfer of sugar groups from activated nucleotide sugars to acceptor molecules. nih.gov The enzyme UGT85AF8 has been characterized as a tyrosol glucosyltransferase, catalyzing the formation of salidroside from tyrosol, which is a precursor for Osmanthuside A. acs.org Furthermore, enzymes such as UGT79G15 have been identified as playing a role in the subsequent glycosylation steps that build the complete sugar chain of complex PhGs. researchgate.net For instance, other related enzymes, UGT79G7 and UGT79A19, have been shown to sequentially convert Osmanthuside A into ligupurpuroside B by adding rhamnose sugars. acs.org

Table 3: Function of Key Glycosyltransferases in Phenylethanoid Glycoside Biosynthesis

| Enzyme Name | Abbreviation | Enzyme Family | Substrate | Product | Function | Reference |

|---|---|---|---|---|---|---|

| Tyrosol glucosyltransferase | UGT85AF8 | UDP-glycosyltransferase | Tyrosol | Salidroside | Catalyzes the formation of the core structure salidroside. | acs.org |

| Not specified | UGT79G15 | UDP-glycosyltransferase | Phenylethanoid Intermediates | Glycosylated PhGs | Involved in the glycosylation steps of PhG biosynthesis. | researchgate.net |

| Osmanthuside A 1,3-rhamnosyltransferase | UGT79G7 | UDP-glycosyltransferase | Osmanthuside A | Osmanthuside B intermediate | Transfers a rhamnose sugar to Osmanthuside A. | acs.org |

Polyphenol Oxidases

Polyphenol oxidases (PPOs) are copper-containing enzymes recognized for their role in plant specialized metabolism. nih.gov In the biosynthesis of phenylethanoid glycosides (PhGs), PPOs, particularly those with tyrosinase activity, are crucial for the hydroxylation of monophenols into o-diphenols, which forms the characteristic catechol moieties of many PhGs. nih.govnih.gov

A notable example is the polyphenol oxidase OfPPO2, identified from Osmanthus fragrans. nih.govresearchgate.net This enzyme demonstrates broad substrate specificity and is involved in the biosynthesis of acteoside, a complex PhG. nih.govresearchgate.net OfPPO2 is capable of hydroxylating a range of monophenolic substrates that are intermediates in the acteoside pathway. These substrates include tyrosine, tyrosol, tyramine, 4-hydroxyphenylacetaldehyde, and importantly, the precursor phenylethanoid glycosides salidroside and osmanthuside A. nih.govbohrium.com This hydroxylation leads to the formation of the corresponding intermediates containing catechol groups, which are essential for the final structure of acteoside. nih.gov

Furthermore, research has shown that OfPPO2 can directly convert osmanthuside B into acteoside through post-modification of the molecule's skeleton. nih.govresearchgate.net This finding suggests that the biosynthesis of acteoside in O. fragrans may occur through "parallel routes" rather than a strictly linear pathway. nih.govbohrium.com The promiscuity of the OfPPO2 enzyme family may provide plants with alternative and efficient ways to synthesize acteoside, potentially contributing to their adaptation to environmental stressors. nih.gov The involvement of OfPPO2 and its orthologs, which form a functionally conserved enzyme family, highlights their significant role in generating catechol-containing metabolites in various plants. bohrium.com

Reconstruction and Engineering of Biosynthetic Pathways

In Vitro Enzymatic Assays

In vitro enzymatic assays are a fundamental tool for elucidating and reconstructing the biosynthetic pathways of natural products like phenylethanoid glycosides. nih.govnih.gov This technique involves expressing and purifying individual enzymes to test their specific catalytic functions on various substrates in a controlled laboratory setting. nih.gov It allows researchers to confirm the precise roles of enzymes identified through methods like transcriptome mining. nih.gov

In the context of PhG biosynthesis, in vitro assays have been instrumental in identifying previously missing enzymes in the pathway to verbascoside (also known as acteoside). nih.gov For instance, the function of a BAHD acyltransferase, specifically a hydroxycinnamoyl-CoA:salidroside hydroxycinnamoyltransferase (SHCT), was confirmed through these assays. The enzyme was shown to catalyze the specific acylation of salidroside to produce osmanthuside A. nih.gov Similarly, the activity of a CYP98 hydroxylase (osmanthuside B 3,3′-hydroxylase [OBH]) was characterized, demonstrating its ability to perform meta-hydroxylations on both the p-coumaroyl and tyrosol parts of osmanthuside B, completing the synthesis of verbascoside. nih.gov

This approach also enables the assembly of multiple enzymes in a "one-pot" system to create a multienzyme cascade. nih.gov Such cell-free enzymatic systems serve as a proof-of-concept for reconstructing complex biosynthetic pathways and can be used to produce a diversity of PhGs from natural precursors. nih.govjiangnan.edu.cn By combining various glycosyltransferases and acyltransferases, researchers have successfully reconstructed 26 different PhGs, demonstrating the power of in vitro enzymatic assays in both pathway elucidation and biocatalytic production. nih.gov

Heterologous Production in Microbial Hosts (e.g., Escherichia coli, Yeast)

Heterologous production in microbial hosts such as Escherichia coli and the yeast Saccharomyces cerevisiae represents a promising alternative to traditional plant extraction for producing complex phenylethanoid glycosides. nih.govnih.gov This synthetic biology approach involves transferring the genetic blueprint for the PhG biosynthetic pathway from plants into these microorganisms, which can be cultivated efficiently and sustainably in fermenters. nih.govresearchgate.net

Researchers have successfully engineered E. coli to produce several PhGs. By introducing the necessary enzymes, including newly discovered ones like SHCT and OBH, strains of E. coli have been developed that can synthesize osmanthuside B, verbascoside, and ligupurpuroside B. nih.gov For example, one engineered E. coli strain, when supplemented with p-coumaric acid, produced 0.34 ± 0.02 mg/L of verbascoside and 19.01 ± 0.97 mg/L of osmanthuside B. nih.gov

Similarly, Saccharomyces cerevisiae has been engineered as an efficient cell factory for PhG production directly from glucose. nih.gov Through extensive engineering, which included screening for highly active plant enzymes and optimizing the metabolic flux towards PhG precursors, significant titers have been achieved. One engineered yeast strain was able to produce 320.6 ± 59.3 mg/L of the intermediate osmanthuside B. nih.gov Further engineering and process optimization in a 5-L bioreactor led to impressive final titers of 4497.9 ± 285.2 mg/L of verbascoside and 3617.4 ± 117.4 mg/L of echinacoside. nih.gov This work highlights the potential of using robust microbial hosts for the large-scale industrial production of valuable PhGs. nih.govresearchgate.net

Heterologous Production of Phenylethanoid Glycosides

| Compound Produced | Microbial Host | Reported Titer (mg/L) | Reference |

|---|---|---|---|

| Verbascoside (Acteoside) | Escherichia coli | 0.34 ± 0.02 | nih.gov |

| Osmanthuside B | Escherichia coli | 19.01 ± 0.97 | nih.gov |

| Osmanthuside B | Saccharomyces cerevisiae | 320.6 ± 59.3 | nih.gov |

| Verbascoside (Acteoside) | Saccharomyces cerevisiae | 4497.9 ± 285.2 | nih.gov |

| Echinacoside | Saccharomyces cerevisiae | 3617.4 ± 117.4 | nih.gov |

Strategies for Sustainable Production of Phenylethanoid Glycosides

Developing sustainable methods for producing phenylethanoid glycosides (PhGs) is crucial to meet industrial demand while overcoming the limitations of sourcing from plants, which can be slow and low-yielding. nih.gov Microbial biosynthesis using engineered cell factories offers a green, sustainable, and economically viable alternative. nih.govnih.gov

A primary strategy involves the complete reconstruction of PhG biosynthetic pathways in robust microbial hosts like Saccharomyces cerevisiae. nih.gov This allows for the de novo synthesis of complex PhGs, such as verbascoside and echinacoside, from a simple and inexpensive carbon source like glucose. nih.gov Key elements of this strategy include:

Enzyme Mining and Selection: Identifying and selecting key pathway enzymes from various plant sources that exhibit high catalytic activity when expressed in the microbial host. nih.gov

Metabolic Engineering: Optimizing the host's metabolism to increase the supply of necessary precursors. This can involve overexpressing certain native enzymes, increasing the gene copy number of key pathway components, and diverting metabolic flux from competing pathways towards the target compound. For example, diverting L-tyrosine into tyrosol biosynthesis is a critical step. nih.gov

Process Optimization: Fine-tuning fermentation conditions, such as using fed-batch fermentation in bioreactors, to significantly enhance the final product yield. nih.gov

These synthetic biology approaches lay the foundation for the industrial-scale, green production of verbascoside, echinacoside, and other valuable PhG derivatives, providing a reliable and sustainable supply chain for the pharmaceutical and nutraceutical industries. nih.govnih.gov

Biological Activities and Mechanistic Investigations

Antioxidant Activity and Molecular Mechanisms

Osmanthuside I has demonstrated notable antioxidant properties, which are attributed to its unique chemical structure. ontosight.ai These activities are crucial in combating oxidative stress, a state implicated in the pathogenesis of numerous chronic diseases.

Free Radical Scavenging Capabilities

The antioxidant capacity of this compound is partly defined by its ability to scavenge free radicals. Free radicals, such as reactive oxygen species (ROS), are highly unstable molecules that can cause damage to cellular components like DNA, proteins, and lipids. intec.edu.dofrontiersin.org The structure of this compound, like other phenolic compounds, enables it to donate a hydrogen atom to a free radical, thereby neutralizing it and interrupting the damaging chain reactions of oxidation. medcraveonline.com

Contribution to Reduction of Oxidative Stress

The protective effects of this compound against oxidative stress extend to cellular and tissue levels. Research on similar compounds suggests they can protect cells from damage induced by oxidizing agents. nih.gov For example, certain phenylethanoid glycosides have been shown to protect human LDL from oxidation mediated by copper ions. nih.gov This is significant as the oxidation of LDL is a key event in the development of atherosclerosis.

Influence of Phenolic Hydroxyl Groups on Antioxidant Efficacy

The antioxidant activity of phenolic compounds like this compound is strongly influenced by the number and position of phenolic hydroxyl (-OH) groups in their structure. frontiersin.orgmdpi.com These groups are the primary sites for radical scavenging. The presence of multiple hydroxyl groups can enhance antioxidant activity, as seen in various phenolic compounds where an increased number of -OH groups correlates with stronger antioxidant effects. frontiersin.org

The specific arrangement of these hydroxyl groups is also critical. For instance, a catechol (ortho-dihydroxybenzene) group is recognized as a key structural feature for potent antioxidant activity in phenolic compounds. mdpi.com The position of these groups affects the stability of the resulting phenoxyl radical after hydrogen donation, with certain configurations allowing for greater electron delocalization and stabilization, thus enhancing the antioxidant capacity. archivesofmedicalscience.com While the exact structure-activity relationship for this compound requires more specific investigation, the principles governing other phenylethanoid glycosides suggest that its phenolic hydroxyl groups are crucial for its antioxidant efficacy. researchgate.net

Anti-inflammatory Effects and Pathway Modulations

In addition to its antioxidant properties, this compound exhibits anti-inflammatory effects, suggesting its potential as a modulator of inflammatory responses. ontosight.ai

Inhibition of Inflammatory Pathways

This compound is believed to exert its anti-inflammatory effects by inhibiting key inflammatory pathways. ontosight.ai Chronic inflammation is a hallmark of many diseases, and pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades are central to the inflammatory process. nih.govassaygenie.com

The NF-κB pathway is a critical regulator of genes involved in immune and inflammatory responses. scienceopen.com Inhibition of this pathway can lead to a reduction in the production of pro-inflammatory mediators. Similarly, the MAPK pathways (including ERKs, JNKs, and p38 MAPKs) are involved in transmitting signals that lead to the production of inflammatory cytokines like TNF-α and interleukins. assaygenie.comfrontiersin.org Research on compounds structurally related to this compound indicates that they can suppress the activation of these pathways, thereby reducing the inflammatory response. scienceopen.commdpi.com

Specific Molecular Targets in Inflammatory Responses

The anti-inflammatory action of this compound involves interaction with specific molecular targets within the inflammatory cascade. One such target is cyclooxygenase-2 (COX-2), an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins, which are key inflammatory mediators. mdpi.comwikipedia.org Inhibition of COX-2 is a common mechanism for nonsteroidal anti-inflammatory drugs (NSAIDs). wikipedia.org Some natural compounds have been shown to inhibit COX-2 activity. mdpi.commdpi.com

Another important molecular target is inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide (NO), a signaling molecule that can have pro-inflammatory effects at high concentrations. mdpi.com The suppression of NO production through the inhibition of iNOS is a known anti-inflammatory mechanism. researchgate.net Studies on extracts containing phenylethanoid glycosides have demonstrated the ability to inhibit NO production in lipopolysaccharide-stimulated macrophages. researchgate.net The specific inhibitory activity of this compound on COX-2 and iNOS requires further detailed investigation.

Neuroprotective Potentials and Cellular Defense Mechanisms

Research into the neuroprotective effects of phenylethanoid glycosides has unveiled potential therapeutic avenues for neurodegenerative conditions. While studies have examined compounds structurally similar to this compound, specific data on this compound itself is limited.

Protection Against Induced Neurotoxicity (e.g., 6-hydroxydopamine)

Investigations into compounds isolated from the leaves of Ligustrum japonicum have demonstrated neuroprotective effects against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in human neuroblastoma SH-SY5Y cells. sci-hub.stthieme-connect.comnih.govresearchgate.net 6-OHDA is a potent and selective neurotoxin that targets dopaminergic neurons, and its use in cell culture is a common method to model the neuronal damage associated with Parkinson's disease. sci-hub.stresearchgate.net

In a notable study, while the phenylethanoid glycosides Osmanthuside B and Osmanthuside D were shown to significantly protect SH-SY5Y cells from 6-OHDA-induced damage, they were found to be less potent than the secoiridoid glycosides isolated from the same plant extract. sci-hub.st Specific research detailing the protective effects of this compound against 6-OHDA or other specific neurotoxins was not found in the reviewed literature.

Table 1: Neuroprotective Activity of Related Osmanthuside Compounds Against 6-OHDA-Induced Toxicity (Data presented for contextual understanding of related compounds, as specific data for this compound is not available).

| Compound | Cell Line | Neurotoxin | Concentration (µM) | Relative Protection (%) | Source(s) |

| Osmanthuside B | SH-SY5Y | 6-OHDA (25 µM) | 1.0 | 10.1 ± 3.5 | sci-hub.st |

| 10.0 | 23.4 ± 2.1 | sci-hub.st | |||

| Osmanthuside D | SH-SY5Y | 6-OHDA (25 µM) | 1.0 | 12.5 ± 2.7 | sci-hub.st |

| 10.0 | 25.1 ± 3.8 | sci-hub.st |

This table is interactive. Users can sort columns to compare data.

Relevance to Neurodegenerative Disease Models

The use of neurotoxins like 6-OHDA to induce cell death in dopaminergic neurons, such as the human neuroblastoma SH-SY5Y cell line, serves as a critical in vitro model for studying Parkinson's disease. researchgate.net The ability of a compound to mitigate this toxicity suggests a potential neuroprotective role that could be relevant to slowing the progression of such neurodegenerative disorders. sci-hub.stresearchgate.net While related compounds like Osmanthuside B and D have shown activity in this model, a direct link or specific study on this compound's relevance to neurodegenerative disease models has not been established in the available scientific literature. sci-hub.stnih.gov

Enzymatic Modulation Activities

The interaction of natural compounds with various enzymes is a key area of pharmacological research. The inhibitory activities of this compound and its related compounds against several metabolic and neurological enzymes have been subject to investigation.

Alpha-Glucosidase Inhibitory Activity

Alpha-glucosidase is a key intestinal enzyme responsible for breaking down carbohydrates into glucose. ukm.my Inhibiting this enzyme can delay carbohydrate absorption and lower postprandial blood glucose levels, a therapeutic strategy for managing type-2 diabetes. ukm.my While various plant extracts and phenylethanoid glycosides have been screened for this activity, specific quantitative data, such as an IC50 value, for this compound's inhibitory effect on alpha-glucosidase is not available in the reviewed literature. However, a study on compounds from Houttuynia cordata reported that the related compound, Osmanthuside B, exhibited remarkable inhibitory activity against α-glucosidase with an IC50 value of 13.9 μM, significantly more potent than the positive control, acarbose (B1664774) (IC50 = 289.5 μM). e-nps.or.kr

Aldose Reductase Inhibition

Aldose reductase is an enzyme in the polyol pathway that converts glucose to sorbitol. herbapolonica.pl Under hyperglycemic conditions, this pathway's overactivation is implicated in the long-term complications of diabetes, such as neuropathy and cataracts. herbapolonica.plnih.gov Inhibitors of aldose reductase are therefore of significant therapeutic interest. researchgate.net Research has evaluated various phenylethanoid glycosides for their potential to inhibit this enzyme. For instance, acteoside and isocampneoside II, compounds structurally related to this compound, have demonstrated significant aldose reductase inhibitory activity. researchgate.net However, specific studies detailing the aldose reductase inhibitory capacity of this compound itself, or its corresponding IC50 value, are not present in the surveyed scientific reports.

Acetylcholinesterase Inhibitory Activity (for Osmanthuside B)

Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. hueuni.edu.vn Inhibition of AChE is a primary treatment strategy for Alzheimer's disease to enhance cholinergic function. hueuni.edu.vn Studies have identified that Osmanthuside B, isolated from Pseuderanthemum carruthersii, possesses weak acetylcholinesterase inhibitory activity. e-nps.or.kr Specific quantitative data, such as an IC50 value, defining the potency of this inhibition has not been detailed in the available literature.

Receptor and Protein Interaction Studies

Computational methods like molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the interactions between small molecules and protein targets at a molecular level. mdpi.comnih.gov These in silico techniques have been employed to investigate how constituents of medicinal plants, including osmanthusides, bind to various drug targets. mdpi.comrndsystems.com

One such study focused on the chemical constituents of Clerodendrum colebrookianum, a plant with traditional use in treating hypertension. rndsystems.comfrontiersin.org Out of 21 compounds reported from the plant, molecular docking studies identified Osmanthuside B6, along with acteoside and martinoside, as having favorable interactions with known anti-hypertensive drug targets. rndsystems.com These compounds exhibited good glide scores, indicating strong binding affinity. rndsystems.com

Building on docking studies, further investigations have explored the specific interactions of osmanthusides with key enzymes involved in blood pressure regulation. rndsystems.com The targets of interest include Rho-associated coiled-coil protein kinase (ROCK), Angiotensin-converting enzyme (ACE), and Phosphodiesterase 5 (PDE5). frontiersin.org

In silico analyses revealed that Osmanthuside B6 forms hydrogen bond interactions with crucial amino acid residues in the active sites of these enzymes. rndsystems.com Specifically, interactions were predicted with Met156/Met157 of ROCK I/ROCK II. rndsystems.com Molecular dynamics (MD) simulations, which provide insight into the stability of these interactions over time, confirmed that the hydrogen bonds between Osmanthuside B6 and the ROCK isoforms were stable. rndsystems.com These findings suggest that the potential anti-hypertensive effect of this compound may be due to its stable interaction and subsequent inhibition of ROCK and PDE5. rndsystems.comfrontiersin.org While docking studies suggested Osmanthuside B6 could also interact with ACE, the primary stable interactions highlighted by MD simulations were with ROCK and PDE5.

| Compound | Target Protein | Key Interacting Residues | Simulation Method | Finding |

| Osmanthuside B6 | ROCK I / ROCK II | Met156 / Met157 | Molecular Docking & MD Simulation | Stable H-bond interactions. rndsystems.com |

| Osmanthuside B6 | PDE5 | Gln817 | Molecular Docking | H-bond interaction formed. rndsystems.com |

| Osmanthuside B6 | ACE | Not specified | Molecular Docking | Predicted to interact. rndsystems.com |

This table summarizes the computational findings on the interaction of Osmanthuside B6 with anti-hypertensive drug targets. Data sourced from rndsystems.com.

Further investigation into the interaction of osmanthuside compounds with other significant enzyme and protein targets, such as Janus kinase (JAK), Protein Kinase C (PKC), and Gamma-secretase, was conducted. The JAK/STAT pathway is a critical signaling cascade for numerous cytokines and growth factors. mdpi.comrndsystems.com PKC represents a family of kinases central to regulating diverse cellular processes, often activated by second messengers like diacylglycerol. researchgate.net Gamma-secretase is a multi-protein complex responsible for intramembrane proteolysis, famously involved in the processing of the amyloid precursor protein (APP).

Based on available scientific literature from the performed searches, there is currently no specific information detailing the direct interaction or inhibitory activity of this compound or other related osmanthuside compounds with Janus kinase (JAK), Protein Kinase C (PKC), or Gamma-secretase.

Structure Activity Relationship Sar Studies of Osmanthuside I and Analogs

Fundamental Principles of Structure-Activity Relationship Analysis

The core principle of SAR is that the three-dimensional arrangement of atoms and functional groups within a molecule determines its interaction with biological systems like enzymes or receptors. oncodesign-services.com SAR studies systematically explore how modifications to a molecule's structure impact its biological activity. oncodesign-services.com This process involves synthesizing and testing a series of structurally related compounds (analogs) to identify which features are critical for the desired effect. oncodesign-services.comdrugdesign.org

Key principles underpinning SAR analysis include:

Correlation between Structure and Activity: A fundamental assumption is that a molecule's chemical structure is directly correlated with its biological activity. solubilityofthings.com Variations in structure, such as adding, removing, or modifying functional groups, can lead to predictable changes in efficacy. drugdesign.orgsolubilityofthings.com

Importance of Functional Groups: Specific functional groups within a molecule contribute unique physicochemical properties (e.g., hydrogen bonding capacity, acidity, basicity, polarity) that are crucial for its interaction with a biological target. solubilityofthings.com Identifying these essential groups, known as pharmacophores, is a primary goal of SAR.

Systematic Modification: The analysis proceeds by making progressive alterations to a reference compound. drugdesign.org If a modification leads to inactivity, the original group is deemed essential. drugdesign.org Conversely, if the activity remains unchanged or improves, the modified region may be considered non-essential or a site for further optimization. drugdesign.org

These principles guide the rational design of new molecules, helping to maximize desired activities while minimizing undesirable properties. collaborativedrug.com

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is an advanced computational and statistical approach that builds upon the principles of SAR. oncodesign-services.comsolubilityofthings.com Instead of just qualitatively describing relationships, QSAR aims to create mathematical models that quantitatively correlate the chemical structure of compounds with their biological activities. nih.govresearchgate.net

The QSAR process generally involves several key steps:

Data Set Assembly: A collection of compounds with known, experimentally measured biological activities is gathered. nih.gov This set is typically divided into a "training set" for building the model and a "test set" for validating its predictive power. nih.gov

Descriptor Calculation: For each molecule in the data set, a series of numerical values known as molecular descriptors are calculated. ljmu.ac.uk These descriptors quantify various aspects of the molecule's physicochemical properties, such as electronic (e.g., charge distribution), steric (e.g., size and shape), and hydrophobic (e.g., lipophilicity) characteristics. researchgate.net

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that links the calculated descriptors to the biological activity. researchgate.netljmu.ac.uk The goal is to find the best correlation and create a model with high predictive accuracy. nih.gov

Model Validation: The developed model's robustness and predictive ability are rigorously tested using both internal (e.g., leave-one-out cross-validation) and external validation (using the test set). researchgate.netnih.gov

Successful QSAR models are valuable tools in drug discovery, allowing researchers to predict the activity of novel, unsynthesized compounds, thereby saving significant time and resources by prioritizing the synthesis of the most promising candidates. collaborativedrug.comljmu.ac.uk

Correlation of Specific Structural Features with Biological Potency

For iridoid glycosides like Osmanthuside I, biological activity is intricately linked to specific structural features. The core iridoid skeleton, the nature and position of various substituents, the attached sugar moieties, and the molecule's stereochemistry all play critical roles in determining its interaction with biological targets.

The type and placement of substituent groups on the iridoid core can dramatically alter biological potency. Modifications to the iridoid skeleton can influence properties like membrane permeability and binding affinity to targets. researchgate.net

Studies on various iridoid analogs and other structurally related compounds have revealed several key trends:

Lipophilicity: The addition of lipophilic (fat-soluble) groups, such as methyl or acyl groups, can enhance the ability of a compound to cross cell membranes, which may increase its bioactivity. researchgate.net

Polar Substituents: The introduction of polar groups can affect a compound's solubility and its ability to form hydrogen bonds with a target receptor. For instance, in a series of phenylpyrazolone analogs, introducing more polar substituents generally led to compounds with lower activity against Trypanosoma cruzi. frontiersin.org

Aromatic Substituents: The position of substituents on aromatic rings attached to a core structure is often critical. In studies of lapatinib (B449) analogs, placing a substituent at the para position of an aromatic headgroup appeared to increase potency. nih.gov Similarly, for certain quinoxaline (B1680401) derivatives, electron-withdrawing groups like chlorine decreased activity compared to electron-donating groups like methoxy (B1213986) (OCH₃). mdpi.com

The following table summarizes findings from studies on various compound classes, illustrating the impact of substituent modifications on biological activity.

| Compound Series | Parent Structure Feature | Modification | Effect on Biological Activity | Reference |

| Phenylpyrazolone Analogs | Piperidine linker | Introduction of polar imidazole (B134444) or morpholine (B109124) groups | Decreased potency | frontiersin.org |

| Quinoxaline Derivatives | Phenyl ring substituent | Replacement of OCH₃ with Cl | Decreased activity | mdpi.com |

| Lapatinib Analogs | Unsubstituted headgroup | Addition of substituent at the para position | Increased potency | nih.gov |

| Iridoids | Iridoid skeleton | Addition of lipophilic methyl or acyl groups | Can increase membrane permeability | researchgate.net |

For glycosides such as this compound, the sugar component (glycone) and any attached acyl groups are pivotal to their biological function. Iridoids are most often found as glycosides, typically linked to glucose at the C-1 position. nih.gov

Glycosidic Linkage: The presence and type of sugar can influence the compound's solubility, stability, and absorption. nih.govresearchgate.net Some studies suggest that C-glycosylflavonoids may exhibit higher antioxidant potential than their corresponding O-glycosylflavonoids. science.gov The linkage position is also crucial; for example, in acylated iridoid glycosides from Picrorhiza kurroa, the connectivity of acyl groups and the glucopyranosyl linkages was a key determinant of their structure and activity. sci-hub.se

Acyl Moieties: Acylation (the addition of an acyl group, such as a feruloyl or vanilloyl group) can significantly modify the biological activity of glycosides. In a study of phenylpropanoid sucrose (B13894) esters, the antiproliferative activity was found to be influenced by the number and lipophilicity of feruloyl substituents. researchgate.net Similarly, a study on acylated iridoid glycosides identified several compounds with potent hyaluronidase (B3051955) inhibitory activity, highlighting the importance of the acyl groups for this effect. sci-hub.se For example, Picroside II, an acylated iridoid glycoside, showed strong inhibitory activity (IC₅₀ = 22.3 μM). sci-hub.se

The table below presents examples of how glycosidic and acyl features affect bioactivity.

| Compound/Analog | Structural Feature | Observed Activity | Finding | Reference |

| Phenylpropanoid Sucrose Esters | Varied number of feruloyl substituents | Antiproliferative activity (IC₅₀ values from 0.16 to 6.01 μM) | Activity is influenced by the number and lipophilicity of feruloyl groups. | researchgate.net |

| Picroside II | Acylated iridoid glycoside | Hyaluronidase inhibition (IC₅₀ = 22.3 μM) | The acylated structure contributes to potent enzyme inhibition. | sci-hub.se |

| Phenylethanoid Glycosides | Acteoside | Anti-proliferation in prostatic cancer cells | The specific glycosidic and phenylethanoid structure is key to its activity. | science.gov |

| C-glycosylflavonoids | C-glycosidic linkage | Antioxidant and anti-diabetes potential | C-glycosyl linkage may lead to higher activity compared to O-glycosyl counterparts. | science.gov |

Stereochemistry—the specific three-dimensional arrangement of atoms in a molecule—is a critical factor that governs the biological activity of iridoids. nih.gov Since biological targets like enzymes and receptors are themselves chiral, they often interact differently with different stereoisomers of a compound. unibe.ch

Isomerism and Bioactivity: Iridoids exhibit a vast array of stereochemical variations, including cis-trans isomers, enantiomers, and diastereomers. researchgate.netnih.gov These different isomeric forms can display significantly different biological properties. researchgate.net For example, the cis-stilbenoid combretastatin (B1194345) A-4 is a potent inhibitor of tubulin polymerization, while its trans-isomer shows much weaker activity, demonstrating the profound impact of geometric isomerism. unibe.ch

Control of Stereochemistry: The specific stereochemistry of natural iridoids is determined by stereoselective enzymatic reactions during their biosynthesis. researchgate.netnih.gov For instance, the enzyme iridoid synthase (ISY) plays a key role in establishing the core stereochemistry, but its output can vary between plant species, leading to different isomers. nih.gov In snapdragon (Antirrhinum majus), the iridoid synthase produces an isomer that is enantiomeric to the one produced in Catharanthus roseus. nih.gov

Configuration at C-1: The configuration at the anomeric carbon (C-1) of the glycoside is also important. In many iridoid glycosides, this position is assumed to have a β-orientation based on biosynthetic pathways and spectral data, and this configuration is foundational to determining the relative stereochemistry of the rest of the molecule. acs.org

The precise stereochemical configuration is therefore essential for the structural diversity and the wide range of biological activities observed in the iridoid class of compounds. nih.gov

Preclinical Research and Translational Scientific Potential

In Vitro Cell-Based Models for Biological Activity Assessment

In vitro cell-based assays are fundamental in the initial stages of drug discovery and development, providing a controlled environment to elucidate the mechanisms of action of a compound and assess its biological activity. mdpi.combiorxiv.org For phenylethanoid glycosides like Osmanthuside I, these models are crucial for understanding their cellular and molecular effects. researchgate.net

Research into related phenylethanoid glycosides has utilized various cell lines to investigate their bioactivities. For instance, studies on other compounds from the Osmanthus species have employed lipopolysaccharide (LPS)-induced macrophage cell lines (such as RAW 264.7) and colonic epithelial cells to evaluate anti-inflammatory potential. nih.gov These studies measured the inhibition of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor (TNF)-α, interleukin (IL)-1β, and IL-6. nih.gov

In the context of neuroprotection, human neuroblastoma SH-SY5Y cells are a commonly used model. researchgate.netmdpi.com These cells can be treated with neurotoxins like 6-hydroxydopamine (6-OHDA) to mimic the neuronal damage seen in neurodegenerative diseases such as Parkinson's disease. researchgate.net Studies on similar secoiridoid glycosides isolated alongside Osmanthuside B and D from Ligustrum japonicum have demonstrated significant protection of SH-SY5Y cells from 6-OHDA-induced neurotoxicity. researchgate.net The assessment in such models often involves measuring cell viability, apoptosis, and the activation of caspases. cellmolbiol.org

Table 1: Examples of In Vitro Cell-Based Models Used in Phenylethanoid Glycoside Research

| Cell Line | Model Type | Biological Activity Assessed | Key Markers Measured |

|---|---|---|---|

| RAW 264.7 Macrophages | Inflammation | Anti-inflammatory | Nitric Oxide (NO), iNOS, COX-2, NF-κB, TNF-α, IL-1β, IL-6, IL-8 |

| HT-29 Colonic Epithelial Cells | Inflammation | Anti-inflammatory | TNF-α, IL-1β, IL-6, IL-8 |

| SH-SY5Y Neuroblastoma Cells | Neurodegeneration | Neuroprotection | Cell Viability, Apoptosis, Caspase-3 Activation, Mitochondrial Membrane Potential |

| HepG2, MCF7, C2C12 | Cancer Research | Antiproliferative Effects | Cell Viability (MTT Assay) |

In Vivo Animal Models for Efficacy Evaluation

Following promising in vitro results, in vivo animal models are essential for evaluating the efficacy of a compound in a whole biological system. nih.gov These models help to understand the compound's pharmacokinetics and its effects on complex physiological and pathological processes.

For assessing the therapeutic potential of compounds like this compound, various animal models are employed. In the realm of neurodegenerative diseases, mouse models of amnesia induced by scopolamine (B1681570) are used to evaluate cognitive-enhancing effects. cellmolbiol.org Another relevant model is the d-galactose-induced aging model in mice, which mimics age-related oxidative stress and neurological damage. researchgate.net Studies on acteoside, a phenylethanoid glycoside structurally similar to this compound, have shown protective effects against d-galactose-induced aging. researchgate.net

In the context of inflammation, models such as D-galactosamine and LPS-induced liver injury in mice are utilized to assess hepatoprotective and anti-inflammatory effects. cellmolbiol.org For cardiovascular research, and specifically hypertension, several rodent models are available. These can be genetically induced, such as the Spontaneously Hypertensive Rat (SHR), or pharmacologically induced, like the deoxycorticosterone acetate (B1210297) (DOCA)-salt hypertensive model. nih.govfrontiersin.orgenamine.net These models are crucial for studying the effects of compounds on blood pressure and cardiac hypertrophy. enamine.netscielo.br

Table 2: Examples of In Vivo Animal Models for Efficacy Evaluation of Related Compounds

| Animal Model | Disease/Condition Modelled | Key Outcomes Measured |

|---|---|---|

| Scopolamine-induced Amnesia Mouse Model | Cognitive Impairment / Neurodegeneration | Memory and Learning Performance |

| d-Galactose-induced Aging Mouse Model | Aging, Oxidative Stress, Neurodegeneration | Antioxidant Enzyme Activities, Lipid Peroxidation, DNA Damage Markers |

| D-galactosamine/LPS-induced Liver Injury Mouse Model | Inflammation / Liver Damage | Liver Enzyme Levels, Inflammatory Cytokines, Histopathology |

| Spontaneously Hypertensive Rat (SHR) | Essential Hypertension | Blood Pressure, Cardiac Hypertrophy |

| DOCA-Salt Hypertensive Rat Model | Hypertension | Blood Pressure, Myocardial Inflammation, Fibrosis, Oxidative Stress |

Potential Therapeutic Applications in Disease Research Models

The preclinical data from in vitro and in vivo studies suggest several potential therapeutic applications for this compound and related phenylethanoid glycosides.

Inflammatory Conditions: The demonstrated ability of related compounds to inhibit key inflammatory mediators in cell models suggests a potential role for this compound in managing inflammatory conditions. nih.gov Research has pointed towards the potential for compounds from Osmanthus fragrans in the prevention and treatment of inflammatory bowel disease. nih.gov The mechanism often involves the downregulation of the NF-κB and MAPK signaling pathways. nih.gov

Neurodegenerative Disorders: The neuroprotective effects observed in cell culture models, particularly against oxidative stress-induced neuronal death, highlight the potential of this compound in the context of neurodegenerative diseases like Parkinson's or Alzheimer's disease. researchgate.netbiosynth.com The antioxidant properties of phenylethanoid glycosides are believed to be a key contributor to their neuroprotective action. ontosight.aicellmolbiol.org

Hypertension: While direct studies on this compound are limited, research on extracts from Osmanthus species has indicated a potential to reduce hypertension. dntb.gov.ua The mechanism may involve the modulation of calcium signaling pathways. dntb.gov.ua The use of established animal models of hypertension would be critical in validating the potential of this compound as an antihypertensive agent. frontiersin.orgenamine.net

Q & A

Basic Research Questions

Q. What are the validated methods for isolating Osmanthuside I from natural sources, and how do researchers ensure purity and reproducibility?

- Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol), followed by chromatographic techniques such as column chromatography (silica gel, Sephadex LH-20) and HPLC for purification. Purity is confirmed via NMR, MS, and HPLC-DAD/UV analysis . Reproducibility requires strict adherence to protocols, including temperature control, solvent ratios, and column calibration. Detailed experimental procedures must be documented to enable replication, as emphasized in pharmaceutical research guidelines .

Q. How is the structural characterization of this compound performed, and what analytical techniques are essential for confirming its molecular identity?

- Answer : Structural elucidation combines spectroscopic methods:

- 1D/2D NMR (e.g., H, C, HSQC, HMBC) for carbon skeleton and functional group analysis.

- High-resolution mass spectrometry (HR-MS) for molecular formula validation.

- X-ray crystallography (if crystalline) for absolute configuration.